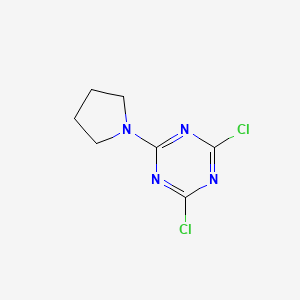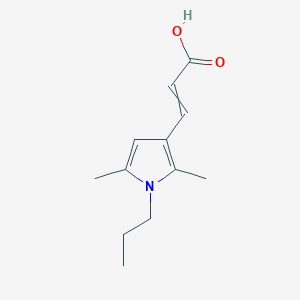
1H-pyrazole-3,5-dicarboxylic acid potassium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-pyrazole-3,5-dicarboxylic acid potassium is an organic compound with the molecular formula C5H3KN2O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1H-pyrazole-3,5-dicarboxylic acid potassium can be synthesized through several methods. One common approach involves the oxidation of 3,5-dimethyl-1H-pyrazole using potassium permanganate in an aqueous solution. The reaction is typically carried out at elevated temperatures (70-90°C) to ensure complete oxidation . The resulting product is then treated with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale oxidation reactions using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of potassium permanganate as an oxidizing agent remains a common practice due to its effectiveness and availability.
Analyse Chemischer Reaktionen
Types of Reactions
1H-pyrazole-3,5-dicarboxylic acid potassium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form pyrazole-3,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at 70-90°C.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic conditions.
Major Products Formed
Oxidation: Pyrazole-3,5-dicarboxylic acid.
Reduction: Pyrazole-3,5-dimethanol.
Substitution: Pyrazole derivatives with substituted carboxyl groups.
Wissenschaftliche Forschungsanwendungen
1H-pyrazole-3,5-dicarboxylic acid potassium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-pyrazole-3,5-dicarboxylic acid potassium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its carboxyl groups can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of 1H-pyrazole-3,5-dicarboxylic acid potassium.
Pyrazole-3,5-dicarboxylic acid: The oxidized form of the compound.
1H-pyrazole-3,5-dimethanol: A reduced derivative of the compound.
Uniqueness
This compound is unique due to its dual carboxyl groups, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Eigenschaften
Molekularformel |
C5H4KN2O4 |
|---|---|
Molekulargewicht |
195.19 g/mol |
InChI |
InChI=1S/C5H4N2O4.K/c8-4(9)2-1-3(5(10)11)7-6-2;/h1H,(H,6,7)(H,8,9)(H,10,11); |
InChI-Schlüssel |
DFKQESVVCRWUSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NN=C1C(=O)O)C(=O)O.[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Chlorophenyl)methyl]-1-(2-phenylethenyl)urea](/img/structure/B11725477.png)

![3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B11725487.png)
![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile](/img/structure/B11725493.png)
![N'-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11725496.png)
![2-[(4-Chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B11725507.png)
![3-[(1,3-Benzoxazol-6-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11725514.png)
![2-[(2E)-2-Benzylidenehydrazino]benzoic acid](/img/structure/B11725536.png)




![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11725583.png)

